molecular formula C6H7IN2O2 B1452816 methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1193244-87-9

methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1452816
CAS No.: 1193244-87-9
M. Wt: 266.04 g/mol
InChI Key: HYDPNCNQIISDFL-UHFFFAOYSA-N
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Description

Methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate (CAS 1193244-87-9) is a valuable heterocyclic building block in medicinal and agrochemical research. This compound, with a molecular formula of C 6 H 7 IN 2 O 2 and a molecular weight of 266.04 g/mol, is characterized by the presence of an iodine atom which makes it a versatile intermediate for further functionalization . Its primary research value lies in its application in cross-coupling reactions, such as Sonogashira couplings, where the iodine moiety enables the formation of carbon-carbon bonds for the assembly of complex molecules . This reactivity is crucial in the development of pharmaceuticals, particularly for creating analogs in drug discovery programs for kinase inhibitors . The structure of the compound also allows for its use in the synthesis of novel heterocyclic systems and polycyclic azaheteroaromatics with potential biological activity . Additionally, this intermediate is employed in agrochemical research for designing new active ingredients with targeted biological activity . Handling and Safety: This product is for Research Use Only and is not intended for diagnostic or therapeutic uses. It should be handled by qualified professionals in a laboratory setting. Refer to the Safety Data Sheet for detailed hazard information .

Properties

IUPAC Name

methyl 5-iodo-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c1-9-5(7)3-4(8-9)6(10)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDPNCNQIISDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676464
Record name Methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193244-87-9
Record name Methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₆H₇IN₂O₂
  • Molecular Weight : 266.04 g/mol
  • Structural Features : The compound features a pyrazole ring with an iodine atom at the 5-position, a methyl group at the 1-position, and a carboxylate ester functional group at the 3-position. This unique structure contributes to its biological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Compounds with a similar pyrazole structure have shown significant anticancer potential across various cell lines. For instance, studies have reported that pyrazole derivatives can inhibit the growth of lung, breast, and colorectal cancer cells with IC50 values ranging from 10 to 50 µM depending on structural modifications .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, suggesting its potential as an antibiotic agent .
  • Antioxidant Activity : this compound has been shown to possess antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

The mechanisms through which this compound exerts its biological effects are under investigation. Interaction studies have focused on its binding affinity to various biological targets using techniques such as:

  • Molecular Docking Studies : These studies help predict how the compound interacts with target proteins involved in cancer proliferation and microbial resistance.
  • In Vitro Assays : Laboratory tests assess the cytotoxic effects on cancer cell lines and the inhibition of microbial growth.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructure FeaturesUnique Aspects
Methyl 5-acetyl-1H-pyrazole-3-carboxylateAcetyl group at the 5-positionDifferent biological activities due to acetyl group
5-Iodo-1-methylpyrazoleLacks carboxylate ester functionalityMay exhibit different reactivity patterns
Methyl 4-methylthio-1H-pyrazoleContains a thioether instead of iodineOffers different chemical reactivity

This table illustrates the diversity within pyrazole derivatives while emphasizing the unique iodine substituent and ester functionality present in this compound, which may influence its reactivity and biological activity.

Case Studies

Several research studies have evaluated the biological activity of related pyrazole compounds:

  • Anticancer Efficacy : A study demonstrated that pyrazole derivatives significantly inhibited the proliferation of MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values indicating effective cytotoxicity .
  • Antimicrobial Activity : In vitro studies revealed that methyl 5-iodo-1-methyl-1H-pyrazole derivatives exhibited potent antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, validating their potential as antimicrobial agents .
  • Antioxidant Potential : Research highlighted that this compound could scavenge free radicals effectively, contributing to its antioxidant profile .

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodine Position

The iodine atom at the 5-position serves as an excellent leaving group, enabling nucleophilic substitution reactions under controlled conditions.

Key reactions:

Reaction TypeReagents/ConditionsProductsYield*References
Aromatic substitutionAmines (e.g., NH₃, R-NH₂) in DMF, 80–100°C5-Amino-1-methyl-1H-pyrazole-3-carboxylate60–75%
Pd-catalyzed couplingBoronic acids, Pd(PPh₃)₄, K₂CO₃, 100°C5-Aryl/alkyl-1-methyl-1H-pyrazole derivatives50–85%

*Yields are representative ranges based on analogous pyrazole systems.

The iodine’s polarizability enhances electrophilicity, facilitating both classical SNAr and transition-metal-catalyzed cross-couplings. For example, Suzuki-Miyaura couplings with aryl boronic acids produce biaryl derivatives widely used in pharmaceutical intermediates.

Hydrolysis of the Ester Functional Group

The methyl ester undergoes hydrolysis to form carboxylic acid derivatives, critical for further functionalization.

Hydrolysis pathways:

ConditionReagentsProductApplication ExampleReferences
Basic hydrolysisNaOH (10%), ethanol, 25°C, 12 hr5-Iodo-1-methyl-1H-pyrazole-3-carboxylic acidPrecursor for amide synthesis
Acidic hydrolysisHCl (6M), reflux, 8 hrSame as aboveIndustrial-scale processing

The carboxylic acid intermediate is frequently used to synthesize carbamate or amide derivatives, as demonstrated in the preparation of tert-butyl carbamate analogs .

Functional Group Transformations

The ester and iodine groups allow sequential modifications:

A. Ester Aminolysis

ReagentsConditionsProductReferences
Primary amines (R-NH₂)DCM, 0°C to 25°C, 6–12 hr5-Iodo-1-methyl-1H-pyrazole-3-carboxamide

B. Reduction of the Ester

ReagentsConditionsProductReferences
LiAlH₄THF, 0°C, 2 hr5-Iodo-1-methyl-1H-pyrazole-3-methanol

Cyclization and Heterocycle Formation

The iodine atom and ester group participate in intramolecular cyclizations:

Example reaction:

ReagentsConditionsProductReferences
CuI, propargyl bromideDMF, 80°C, 24 hrFused pyrazolo[1,5-a]pyrimidine derivatives

Halogen Exchange Reactions

The iodine can be replaced by other halogens under specific conditions:

ReagentsConditionsProductReferences
PCl₅, 120°CToluene, 6 hr5-Chloro-1-methyl-1H-pyrazole-3-carboxylate

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The table below compares methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate with analogs differing in substituents at position 5 and ester groups:

Compound Name Substituent (Position 5) Ester Group Molecular Weight (g/mol) Key Properties/Applications CAS RN Reference
This compound Iodo Methyl 280.06 Cross-coupling precursor 58364-91-3
Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate Hydroxy Methyl 158.12 Hydrogen-bonding motifs in crystals 51985-95-6
Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate Methoxy Ethyl 198.20 Enhanced lipophilicity for drug design 139297-50-0
Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-triazole-4-carboxylate Methyl Methyl 235.22 Macrocyclic inhibitor synthesis Not provided
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Trifluoromethyl N/A (acid) 208.12 High acidity for coordination chemistry 166328-18-5

Key Observations :

  • Iodine vs. Hydroxy/Methoxy : The iodo substituent increases molecular weight and polarizability, favoring halogen bonding and cross-coupling reactivity, whereas hydroxy/methoxy groups enhance hydrogen-bonding interactions (critical in crystal engineering) .
  • Ester Group Variations : Ethyl esters (e.g., Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate) exhibit higher lipophilicity (logP ~1.5) compared to methyl esters, influencing bioavailability in drug candidates .
  • Acid Derivatives : Carboxylic acid analogs (e.g., 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid) are preferred for metal-organic frameworks (MOFs) due to their strong coordinating ability .

Crystallographic and Hydrogen-Bonding Patterns

  • Iodo Derivatives : The bulky iodine atom disrupts planar packing in crystals, leading to distorted lattice structures. However, weak C–I···π interactions may stabilize specific conformations .
  • Hydroxy Derivatives : Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (a related compound) forms extensive O–H···N hydrogen bonds, creating 2D networks .
  • Methoxy Analogs : Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate exhibits C–H···O interactions, contributing to layered crystal packing .

Preparation Methods

Starting from Ethyl 5-Amino-1-Methyl-1H-Pyrazole-4-Carboxylate

A documented approach involves the synthesis of 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid (a closely related intermediate) from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate through a Sandmeyer-type reaction introducing the iodine at the 5-position, followed by hydrolysis of the ester group. This method can be adapted to obtain the methyl ester derivative by controlling the esterification conditions.

  • Reaction Conditions:
    • Conversion of amino group to diazonium salt.
    • Treatment with potassium iodide to replace diazonium with iodine.
    • Hydrolysis under acidic conditions to obtain carboxylic acid.
    • Re-esterification to methyl ester if necessary.

This method is advantageous for regioselectivity and yields high purity products suitable for further functionalization.

Alkylation and Cyclization Route

Another method starts with dimethyl malonate and a formamide compound (such as DMF), followed by alkylation and cyclization with methylhydrazine or hydrazine hydrate under alkaline conditions. The process involves:

  • Reaction of dimethyl malonate with an alkylating agent (e.g., dimethyl sulfate) and formamide to form an intermediate.
  • Cyclization with methylhydrazine to form the pyrazole ring.
  • Subsequent iodination at the 5-position using iodine reagents under controlled conditions.

This approach offers higher yields and purities due to the controlled reaction environment and has been optimized with bases like triethylamine and temperatures between 40-70 °C to maximize conversion.

Direct Iodination of Methyl 1-Methyl-1H-Pyrazole-3-Carboxylate

Direct electrophilic iodination of methyl 1-methyl-1H-pyrazole-3-carboxylate at the 5-position using iodine or iodine monochloride under acidic or neutral conditions is also reported. The reaction parameters such as solvent, temperature, and stoichiometry are critical to avoid polyiodination or side reactions.

  • Typical solvents: Acetic acid, dichloromethane.
  • Temperature: Ambient to 50 °C.
  • Reaction monitoring by TLC or HPLC to determine completion.

This method is straightforward but requires careful control to ensure regioselectivity and limit over-iodination.

Comparative Analysis of Preparation Methods

Method Key Reagents/Conditions Yield (%) Purity (%) Advantages Limitations
Sandmeyer-type iodination from amino precursor Ethyl 5-amino-1-methyl-pyrazole ester, KI, acid hydrolysis ~90 >95 High regioselectivity, scalable Multi-step, requires diazonium intermediate
Alkylation-cyclization with dimethyl malonate Dimethyl malonate, methylhydrazine, alkylating agent, base (triethylamine), 40-70 °C 85-95 >98 High yield and purity, controlled Requires careful base and temperature control
Direct electrophilic iodination Iodine or ICl, acetic acid or DCM, ambient temp 70-85 90-95 Simple and direct Risk of polyiodination, lower regioselectivity

Research Findings and Optimization Notes

  • Base Selection: Triethylamine is preferred for alkylation steps due to its mildness and ability to promote cyclization without side reactions.
  • Temperature Control: Maintaining reaction temperatures between 40-70 °C improves yield and purity by minimizing decomposition or side reactions.
  • Purification: Crystallization and vacuum drying at 50-55 °C for 8 hours yield high purity solid products with minimal solvent residues.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are essential for monitoring reaction progress and completion, particularly in iodination steps.
  • Environmental Considerations: Some methods involve toxic or explosive reagents (e.g., ethyl diazoacetate) and transition metal catalysts (InCl), which increase cost and environmental burden, making alternative methods more attractive for industrial scale.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves iodination of a pre-formed pyrazole core. For example, methyl 1-methyl-1H-pyrazole-3-carboxylate can undergo electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) to introduce the iodine atom at the 5-position . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity. Monitoring by TLC and HPLC is critical to optimize yield and minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm regiochemistry and substitution patterns. The methyl ester group (δ ~3.8–4.0 ppm in 1H NMR) and iodine’s deshielding effect on adjacent protons are diagnostic .
  • IR Spectroscopy : Detect ester carbonyl stretching (~1700–1750 cm⁻¹) and C-I bonds (~500–600 cm⁻¹) .
  • Mass Spectrometry (EI/ESI) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 295) and fragmentation patterns .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent photodegradation and hydrolysis of the ester group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. How can regioselectivity challenges during iodination be addressed?

  • Methodological Answer : Competitive iodination at other positions (e.g., 4-position) can occur due to electronic effects. Computational modeling (DFT) predicts electron density distribution to identify reactive sites. Experimentally, using directing groups (e.g., nitro or methoxy) or switching solvents (e.g., DMF instead of THF) can enhance 5-position selectivity . Monitor reaction progress via LC-MS to adjust conditions in real-time .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases (e.g., CDK2) or carbonic anhydrases using fluorescence-based assays. The iodine atom’s size and electronegativity may enhance binding to hydrophobic pockets .
  • Cellular Uptake Studies : Use radiolabeled (¹²⁵I) analogs to quantify intracellular accumulation in cancer cell lines (e.g., HeLa) .

Q. How can computational methods predict its reactivity in cross-coupling reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model Suzuki-Miyaura coupling sites. The 5-iodo group is a prime candidate for palladium-catalyzed coupling with boronic acids. Compare activation energies for competing pathways (e.g., 5-iodo vs. 3-ester reactivity) .

Q. What strategies mitigate environmental risks during disposal?

  • Methodological Answer : Although ecological data are scarce for this compound (see ), follow protocols for iodinated aromatics:

  • Degradation : Test ozonation or UV/H₂O₂ advanced oxidation processes to break down the pyrazole core.
  • Waste Handling : Use activated carbon filtration to capture residues before incineration (≥1000°C) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate
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methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate

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